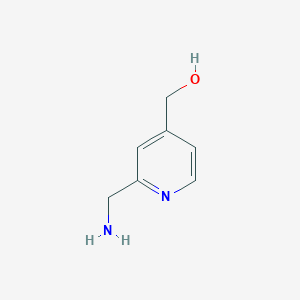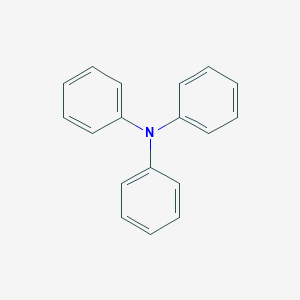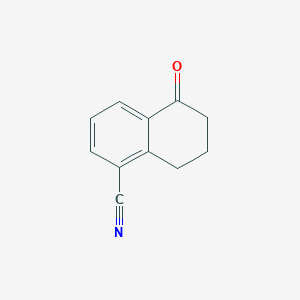
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Overview
Description
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile, also known as THN, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both a nitrile group and a carbonyl group. THN is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In
Scientific Research Applications
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has also been found to possess antifungal and antibacterial activity, indicating its potential use in the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation, so the inhibition of COX enzymes by 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile could explain its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been found to exhibit antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has also been shown to have a neuroprotective effect, suggesting its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available, making it readily accessible to researchers. However, 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has some limitations as well. It is a reactive compound that can be difficult to handle, and its stability can be affected by factors such as temperature and pH.
Future Directions
There are several potential future directions for research involving 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile. One area of interest is the development of new drugs based on 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's anti-inflammatory and analgesic properties. Another area of potential research is the investigation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile's mechanism of action and to explore its potential use in the development of new antimicrobial agents.
properties
CAS RN |
138764-20-2 |
|---|---|
Product Name |
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile |
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-oxo-7,8-dihydro-6H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H9NO/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1,3,5H,2,4,6H2 |
InChI Key |
VIHLGHRPFVEQBU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=C2C(=O)C1)C#N |
Canonical SMILES |
C1CC2=C(C=CC=C2C(=O)C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

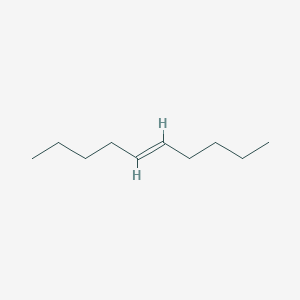
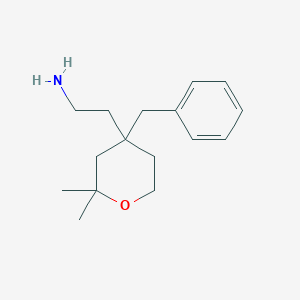
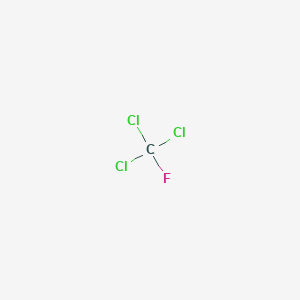
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B166824.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)
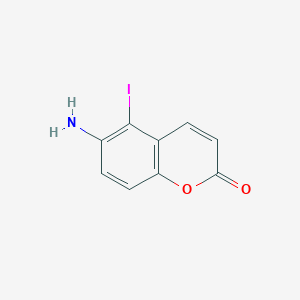
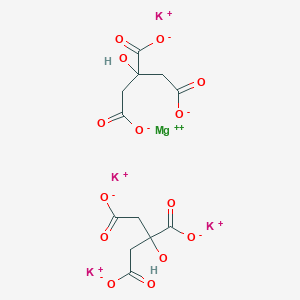
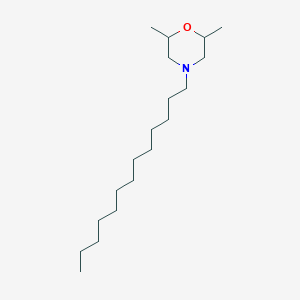
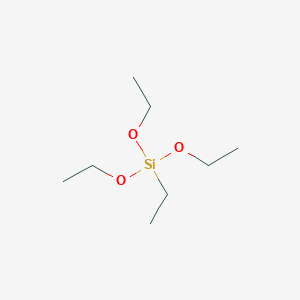
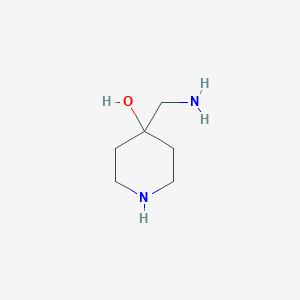
![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)
